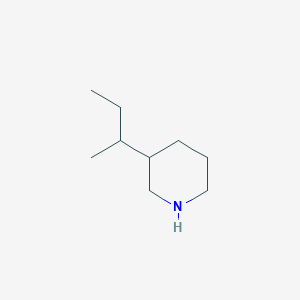![molecular formula C11H9FN2O B1467957 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde CAS No. 851595-89-6](/img/structure/B1467957.png)
1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(3-Fluorophenyl)methyl-1H-pyrazole-4-carbaldehyde, also known as 3-fluorobenzaldehyde, is an aldehyde compound with a molecular formula of C8H6FNO. It is a colorless liquid with a strong odor and is soluble in water, alcohol, and other organic solvents. It is a common intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. 3-fluorobenzaldehyde is also used as a starting material for the synthesis of various heterocyclic compounds, such as pyrazoles, imidazoles, and thiazoles.
Scientific Research Applications
Structural and Crystallographic Analysis
- Synthesis and Crystallography : A study synthesized pyrazole compounds related to 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde and analyzed their crystal structures using X-ray single crystal structure determination. The dihedral angles between pyrazole and fluoro-substituted rings were a focus, revealing insights into molecular geometry (Loh et al., 2013).
Optical and Structural Properties
- Infrared Spectrum and Molecular Docking : Another study investigated the optimized molecular structure, vibrational frequencies, and vibrational assignments of a compound similar to 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde. It included molecular docking studies, suggesting potential for phosphodiesterase inhibitory activity (Mary et al., 2015).
Biological Activity
- Antimicrobial Activity : A 2020 study synthesized heteroaryl pyrazole derivatives and evaluated their biological activity. The Schiff bases of chitosan exhibited antimicrobial activity against various bacteria and fungi, highlighting the potential use of pyrazole derivatives in antimicrobial applications (Hamed et al., 2020).
- Novel Antimicrobial Agents : Research on 1H-pyrazole-4-carbaldehyde derivatives indicated broad-spectrum antimicrobial activities. The compounds were synthesized and characterized, showing potential as antimicrobial agents, which could be relevant for similar compounds (Bhat et al., 2016).
Nonlinear Optical Properties
- NLOphores with TICT Characteristics : A study synthesized pyrazole-based derivatives and analyzed their solid-state emissive properties, including Time-Dependent Density Functional Theory studies. These compounds, including pyrazole-4-carbaldehydes, showed potential in nonlinear optics due to high hyperpolarizability (Lanke & Sekar, 2016).
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-11-3-1-2-9(4-11)6-14-7-10(8-15)5-13-14/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYMPBULFMAGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone](/img/structure/B1467880.png)
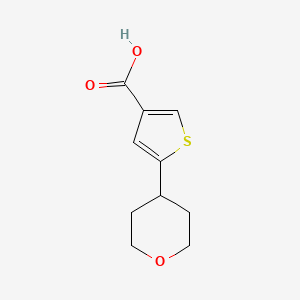
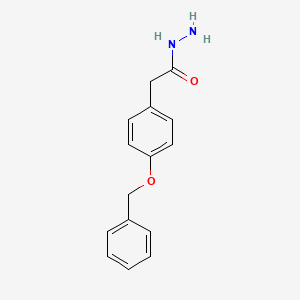
![7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1467884.png)
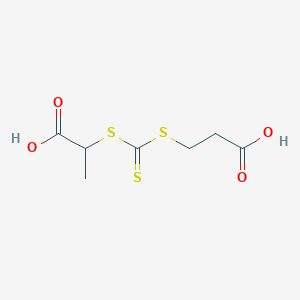

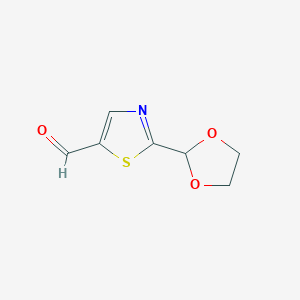
![11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B1467890.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1467893.png)
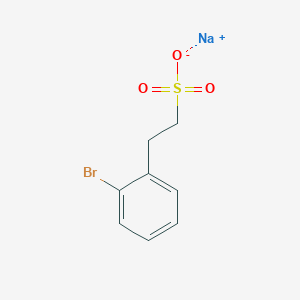
![[2-(3-Chlorophenoxy)thiazol-5-yl]methanol](/img/structure/B1467896.png)
